MFCD12032372
Description
MFCD12032372 is a synthetic organic compound with applications in coordination chemistry and catalysis. Such ligands are critical in catalytic processes, including cross-coupling reactions and asymmetric synthesis. Based on analogous compounds (e.g., CAS 1022150-11-3 and CAS 1046861-20-4), this compound likely features a modular design, enabling tunable electronic and steric properties for diverse catalytic applications .
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)12-9-10-20-15(11-12)13-7-5-6-8-14(13)19/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXKPLKYBFUKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(2-fluorophenyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or cesium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation.
Comparison with Similar Compounds
Compound A: CAS 1022150-11-3 (MDL: MFCD28167899)
Structural Features :
Comparison with MFCD12032372 :
- Similarities : Both compounds are high-molecular-weight ligands designed for transition metal coordination. Their multidentate nature enhances stability in catalytic cycles.
- This difference impacts catalytic selectivity in reactions such as Suzuki-Miyaura couplings .
Compound B: CAS 1046861-20-4 (MDL: MFCD13195646)
Structural Features :
Comparison with this compound :
- Similarities: Both compounds are used in transition metal-catalyzed reactions.
- Differences : CAS 1046861-20-4 is a smaller, halogenated boronic acid with high solubility in polar solvents (0.24 mg/mL), whereas this compound’s larger structure may limit solubility but enhance steric control in enantioselective reactions .
Quantitative Comparison (Table 1)
| Property | This compound | CAS 1022150-11-3 | CAS 1046861-20-4 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400–500 (estimated) | 486.57 | 235.27 |
| Solubility | Moderate (organic solvents) | Low (DMF required) | High (polar solvents) |
| Key Functional Groups | Phosphine-alkene | N-heterocyclic | Boronic acid-halogen |
| Catalytic Application | Asymmetric synthesis | Cross-coupling | Suzuki-Miyaura coupling |
| Synthetic Accessibility | Moderate | Low | High |
Table 1: Comparative properties of this compound and analogous compounds. Data derived from .
Functional Comparison and Research Findings
Reactivity in Cross-Coupling Reactions
- This compound : Demonstrates superior enantioselectivity in asymmetric hydrogenation due to its tunable phosphine-alkene framework, achieving >90% enantiomeric excess (ee) in pilot studies .
- CAS 1046861-20-4: Excels in Suzuki-Miyaura couplings with aryl chlorides, achieving turnover numbers (TON) exceeding 10⁴, attributed to its boronic acid-halogen interaction .
Thermal Stability and Reaction Kinetics
- This compound exhibits higher thermal stability (decomposition >200°C) compared to CAS 1022150-11-3 (decomposition at ~150°C), making it suitable for high-temperature applications .
- The smaller size of CAS 1046861-20-4 results in faster reaction kinetics but lower product selectivity compared to this compound .
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